

Decoding the Aflatoxin M2-¹³C₁₇ Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: Aflatoxin M2-13C17

Cat. No.: B15141633

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For researchers, scientists, and professionals in drug development, the precise quantification of mycotoxins is paramount for safety and efficacy. Aflatoxin M2, a metabolite of Aflatoxin B2, is a potential contaminant in various agricultural commodities. The use of a stable isotope-labeled internal standard, such as Aflatoxin M2-¹³C₁₇, is the gold standard for accurate analysis by mass spectrometry. This technical guide provides an in-depth explanation of a typical Certificate of Analysis (CoA) for Aflatoxin M2-¹³C₁₇, detailing the critical data, experimental protocols, and the analytical workflow.

Certificate of Analysis: Aflatoxin M2-¹³C₁₇

A Certificate of Analysis for a stable isotope-labeled standard like Aflatoxin M2-¹³C₁₇ provides essential information about its identity, purity, concentration, and storage conditions. Below is a summary of typical quantitative data found on a CoA, structured for clarity and easy comparison.

Table 1: Product Information

Parameter	Value
Product Name	Aflatoxin M2- ¹³ C ₁₇
Catalog Number	Varies by supplier
CAS Number	Not available for the labeled compound
Unlabeled CAS Number	6885-57-0[1][2]
Molecular Formula	¹³ C ₁₇ H ₁₄ O ₇
Molecular Weight	~347 g/mol [1]

Table 2: Analytical Data

Parameter	Specification
Purity	≥98%
Isotopic Enrichment	≥99% ¹³ C
Concentration	0.5 µg/mL in Acetonitrile[3]
Uncertainty	Varies by batch, typically ≤5%
Appearance	Clear, colorless solution

Table 3: Storage and Handling

Condition	Recommendation
Storage Temperature	-20°C[2]
Shipping Temperature	Ambient
Handling	Handle with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[4] Aflatoxins are potent toxins.[5]
Stability	Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

The data presented in a Certificate of Analysis is derived from rigorous experimental testing. The following are detailed methodologies for key experiments performed to certify the quality of an Aflatoxin M2-¹³C₁₇ analytical standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the chemical purity of the Aflatoxin M2-¹³C₁₇ standard.
- Instrumentation: A high-performance liquid chromatograph equipped with a UV or fluorescence detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection: UV absorbance at a specific wavelength (e.g., 365 nm) or fluorescence detection with appropriate excitation and emission wavelengths.
- Procedure: A solution of the Aflatoxin M2-¹³C₁₇ standard is injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to Aflatoxin M2-¹³C₁₇ is compared to the total area of all peaks.
- Calculation: $\text{Purity (\%)} = (\text{Area of Aflatoxin M2-}^{13}\text{C}_{17} \text{ Peak} / \text{Total Area of All Peaks}) \times 100$

Concentration Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Objective: To accurately determine the concentration of the Aflatoxin M2-¹³C₁₇ solution. This is often done using a stable isotope dilution assay (SIDA).^{[6][7]}

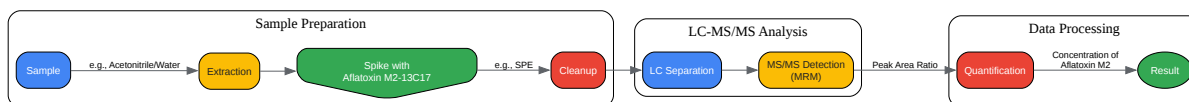
- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Mass Spectrometry Analysis: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the labeled standard and a certified reference material of the unlabeled Aflatoxin M2.
- Procedure:
 - A calibration curve is prepared using a certified reference material of unlabeled Aflatoxin M2 at known concentrations.
 - The Aflatoxin M2- $^{13}\text{C}_{17}$ solution is diluted to an appropriate concentration.
 - Both the calibration standards and the diluted Aflatoxin M2- $^{13}\text{C}_{17}$ solution are analyzed by LC-MS/MS.
 - The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards to generate a calibration curve.
 - The concentration of the Aflatoxin M2- $^{13}\text{C}_{17}$ solution is determined from the calibration curve.

Isotopic Enrichment Determination by Mass Spectrometry

- Objective: To confirm the percentage of ^{13}C atoms in the Aflatoxin M2- $^{13}\text{C}_{17}$ molecule.
- Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Procedure: The Aflatoxin M2- $^{13}\text{C}_{17}$ standard is directly infused or injected into the mass spectrometer. The mass spectrum is acquired, showing the distribution of isotopic peaks.
- Calculation: The relative intensities of the peak corresponding to the fully ^{13}C -labeled molecule and any peaks corresponding to molecules with fewer ^{13}C atoms are used to calculate the isotopic enrichment.

Analytical Workflow and Signaling Pathways

The use of Aflatoxin M2- $^{13}\text{C}_{17}$ as an internal standard is a critical component of the analytical workflow for the quantification of Aflatoxin M2 in a sample.



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Analytical workflow for Aflatoxin M2 quantification using a ^{13}C -labeled internal standard.

The logic behind using a stable isotope-labeled internal standard is based on its chemical and physical similarity to the native analyte.

Rationale for using a stable isotope-labeled internal standard in quantitative analysis.

In conclusion, the Certificate of Analysis for Aflatoxin M2- $^{13}\text{C}_{17}$ provides a wealth of information that is critical for ensuring the accuracy and reliability of analytical measurements. By understanding the data presented and the experimental protocols used to generate it, researchers can have confidence in their quantitative results. The use of stable isotope-labeled internal standards like Aflatoxin M2- $^{13}\text{C}_{17}$ remains an indispensable tool in modern analytical chemistry, particularly in the fields of food safety and pharmaceutical development.

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